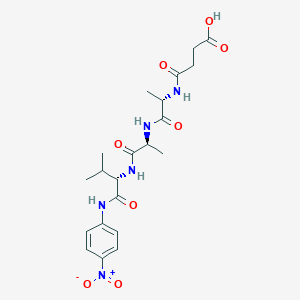

3-Carboxypropionyl-alanyl-alanyl-valine-4-nitroanilide

Description

Properties

CAS No. |

61043-47-8 |

|---|---|

Molecular Formula |

C21H29N5O8 |

Molecular Weight |

479.5 g/mol |

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H29N5O8/c1-11(2)18(24-14-5-7-15(8-6-14)26(33)34)21(32)25-20(31)13(4)23-19(30)12(3)22-16(27)9-10-17(28)29/h5-8,11-13,18,24H,9-10H2,1-4H3,(H,22,27)(H,23,30)(H,28,29)(H,25,31,32)/t12-,13-,18-/m0/s1 |

InChI Key |

PZNCQQDHCDLLGT-LXIYXOSZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](C(C)C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Synonyms |

3-CAAVNA 3-carboxypropionyl-Ala-Ala-Val-4-nitroanilide 3-carboxypropionyl-alanyl-alanyl-valine-4-nitroanilide 3-carboxypropionyl-alanyl-alanyl-valyl-4-nitroanilide |

Origin of Product |

United States |

Contextualization of Chromogenic Peptide Substrates in Enzymology

Chromogenic peptide substrates are synthetic molecules designed to mimic the natural substrates of enzymes. nih.gov They are composed of a short amino acid sequence, which provides specificity for a particular enzyme, linked to a chromophore—a chemical group that releases a colored product upon cleavage. nih.govsigmaaldrich.com This design allows researchers to quantify enzyme activity by measuring the change in color, typically with a spectrophotometer. nih.gov

The fundamental principle behind these substrates is the enzymatic hydrolysis of a peptide bond, which liberates the chromophore. sigmaaldrich.com A commonly used chromophore is p-nitroaniline (pNA), which is colorless when part of the substrate but turns yellow upon its release. nih.gov The rate of color development is directly proportional to the enzymatic activity, enabling precise kinetic studies. sigmaaldrich.com This method offers a continuous and straightforward assay for enzyme activity. nih.gov

These synthetic substrates are invaluable in a wide range of applications, from fundamental enzyme characterization in research laboratories to diagnostic assays in clinical settings. sigmaaldrich.comscientificlabs.com They are employed in microbiology, biotechnology for techniques like ELISA and Western blotting, and in the screening of potential enzyme inhibitors. sigmaaldrich.com

Significance of N Succinyl Ala Ala Val P Nitroanilide in Protease Research

N-Succinyl-Ala-Ala-Val p-nitroanilide belongs to a family of substrates primarily used to assay elastase activity. While much of the literature details the use of very similar compounds like N-Succinyl-Ala-Ala-Ala-p-nitroanilide and N-Methoxy-succinyl-Ala-Ala-Pro-Val-p-nitroanilide, the valine-containing substrate is significant for its specificity toward certain proteases. nih.govsigmaaldrich.com Elastases are a type of serine protease that break down elastin, a key protein in connective tissue. scbt.com

Neutrophil elastase, in particular, is a major target of study due to its role in inflammatory diseases. sigmaaldrich.comscbt.com Overactivity of this enzyme is implicated in conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, substrates like N-Succinyl-Ala-Ala-Val p-nitroanilide are crucial tools for studying the pathology of these diseases and for screening potential therapeutic inhibitors. scbt.com

The specificity of the substrate is determined by its amino acid sequence. The Ala-Ala-Val sequence is recognized and cleaved by elastase, leading to the release of the p-nitroaniline group. This allows for the sensitive detection of elastase activity in biological samples such as serum. scbt.com For instance, a similar substrate, N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, is used to measure serum neutrophil elastase activity in models of liver injury. scbt.com

Table 1: Properties of a Closely Related Elastase Substrate

| Property | Value |

|---|---|

| Compound Name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide |

| CAS Number | 108322-03-8 |

| Molecular Formula | C₂₄H₃₄N₆O₉ |

| Molecular Weight | 550.56 g/mol |

| Form | Powder |

| Solubility | DMF: 10 mg/mL |

| Storage Temperature | -20°C |

Data sourced from commercial suppliers for a closely related compound, N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, due to limited specific data for N-Succinyl-Ala-Ala-Val p-nitroanilide. core.ac.uknih.gov

Historical Development and Evolution of P Nitroanilide Substrates

Principles of Peptide Bond Cleavage and p-nitroaniline Release

The hydrolysis of N-Succinyl-Ala-Ala-Val p-nitroanilide by a protease, such as elastase, involves the specific cleavage of the amide bond between the valine (Val) residue and the p-nitroaniline (pNA) moiety. purdue.educaymanchem.com This reaction is a type of proteolysis, a fundamental biochemical process. researchgate.net

The enzyme's specificity is paramount; elastase, for instance, preferentially cleaves peptide bonds on the carboxyl side of small, non-polar amino acids like glycine, alanine (B10760859), and valine. aklectures.comyoutube.com The Ala-Ala-Val sequence of the substrate serves to correctly position the scissile bond (the bond to be cleaved) within the enzyme's active site. Once the substrate is bound, the enzymatic machinery facilitates the hydrolytic cleavage of the Val-pNA bond. This releases the p-nitroaniline molecule, which is a chromophore. taylorandfrancis.comsigmaaldrich.com The other product of this specific hydrolysis is N-Succinyl-Ala-Ala-Val.

Spectrophotometric Detection of N-Succinyl-Ala-Ala-Val p-nitroanilide Hydrolysis

The enzymatic hydrolysis of N-Succinyl-Ala-Ala-Val p-nitroanilide is readily monitored using spectrophotometry. worthington-biochem.com The substrate itself is a colorless molecule. sigmaaldrich.com However, upon cleavage of the amide bond, the released product, p-nitroaniline, imparts a yellow color to the solution. sigmaaldrich.com This change in color is due to the fact that free p-nitroaniline absorbs light strongly at a specific wavelength, typically between 405 and 410 nm. caymanchem.comtaylorandfrancis.comworthington-biochem.com

By measuring the rate of increase in absorbance at this wavelength, one can determine the rate of the enzymatic reaction. This continuous assay allows for the quantification of enzyme activity. sigmaaldrich.com One unit of elastase activity is often defined as the amount of enzyme that hydrolyzes one micromole of the substrate per minute under specified conditions of pH and temperature. worthington-biochem.com The molar extinction coefficient of p-nitroaniline at 410 nm and pH 7.5 is approximately 8,800 M⁻¹cm⁻¹, a value crucial for converting the rate of change in absorbance to the rate of product formation. sigmaaldrich.com

Below is a table summarizing typical conditions for an elastase assay using a similar substrate, which are applicable to N-Succinyl-Ala-Ala-Val p-nitroanilide.

| Parameter | Value |

| Substrate | N-Succinyl-Ala-Ala-Val p-nitroanilide |

| Enzyme | Elastase |

| Buffer | 0.1 M Tris-HCl or 0.1 M HEPES |

| pH | 7.5 - 8.0 |

| Temperature | 25 °C |

| Wavelength for Detection | 410 nm |

| Molar Extinction Coefficient of p-nitroaniline | 8,800 M⁻¹cm⁻¹ |

This table presents a generalized protocol for elastase assays using p-nitroanilide substrates. Specific conditions may vary based on the research application. sigmaaldrich.comwikimedia.org

Catalytic Mechanism Involving Enzyme Active Site Interactions

The catalytic activity of serine proteases like elastase is dependent on a specific spatial arrangement of amino acid residues in their active site, famously known as the catalytic triad (B1167595). aklectures.com In porcine pancreatic elastase, this triad consists of Histidine-57 (His-57), Aspartate-102 (Asp-102), and Serine-195 (Ser-195). nih.gov

The hydrolysis of N-Succinyl-Ala-Ala-Val p-nitroanilide begins with the binding of the substrate to the enzyme's active site. The specificity of elastase for small, hydrophobic residues is determined by the nature of its S1 binding pocket, which is relatively shallow and non-polar due to the presence of valine and threonine residues. youtube.com This pocket favorably accommodates the valine side chain of the substrate. The preceding alanine residues of the substrate interact with other subsites (S2, S3) of the enzyme's active site, further ensuring proper positioning for catalysis. nih.gov

Once the substrate is correctly bound, the catalytic triad initiates the hydrolysis. The process can be summarized as follows:

The hydroxyl group of Ser-195, made more nucleophilic by the adjacent His-57, attacks the carbonyl carbon of the peptide bond between valine and p-nitroaniline.

His-57 acts as a general base, accepting the proton from the Ser-195 hydroxyl group. The negative charge on the Asp-102 residue helps to stabilize the resulting positive charge on the histidine.

A tetrahedral intermediate is formed, which then collapses, leading to the cleavage of the peptide bond. The p-nitroaniline moiety is released.

A water molecule then enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the N-Succinyl-Ala-Ala-Val peptide and regenerating the free enzyme for another round of catalysis.

The table below details the key amino acid residues in the elastase active site and their roles in the hydrolysis of N-Succinyl-Ala-Ala-Val p-nitroanilide.

| Active Site Component | Key Residues | Role in Catalysis |

| Catalytic Triad | His-57, Asp-102, Ser-195 | Core catalytic machinery for peptide bond hydrolysis |

| S1 Specificity Pocket | Valine, Threonine | Binds the valine side chain of the substrate, determining specificity |

| S2/S3 Subsites | Various | Interact with the alanine residues of the substrate, aiding in proper positioning |

This table outlines the crucial interactions within the elastase active site during the hydrolysis of N-Succinyl-Ala-Ala-Val p-nitroanilide. youtube.comnih.gov

Determinants of Protease Recognition for N-Succinyl-Ala-Ala-Val p-nitroanilide

The recognition of N-Succinyl-Ala-Ala-Val p-nitroanilide by a protease is a multi-point interaction, primarily dictated by the amino acid sequence and terminal modifications of the substrate. Proteases, particularly serine proteases like elastase, have extended substrate-binding sites (subsites S1, S2, S3, S4, etc.) that accommodate the corresponding residues of the substrate (P1, P2, P3, P4, etc.). purdue.edu The specificity of the interaction is determined by the chemical and steric complementarity between these subsites and residues. purdue.edu For this substrate, the key determinants are the Valine at the P1 position, the Alanine residues at P2 and P3, and the N-terminal succinyl group at the P4 position. The cleavage of the amide bond between the P1 Valine residue and the p-nitroanilide group is the catalytic event measured.

Influence of Peptide Sequence on Substrate Affinity and Selectivity (P1, P2, P3, P4 sites)

The peptide sequence is the primary factor influencing a protease's affinity for and selectivity towards this substrate. Each residue plays a distinct role in the binding process.

Role of the Valine (Val) Residue at the P1 Site

The residue at the P1 position is widely regarded as the most critical determinant of specificity for many serine proteases. purdue.edu N-Succinyl-Ala-Ala-Val p-nitroanilide features a Valine residue at this position. Human Neutrophil Elastase (HNE), a prominent elastase-like enzyme, exhibits a pronounced preference for cleaving peptide bonds on the carboxyl side of small, hydrophobic amino acids, with a particular preference for Valine. sigmaaldrich.comfrontiersin.org The S1 specificity pocket of HNE is a hydrophobic cleft that readily accommodates the isopropyl side chain of Valine. This strong interaction anchors the substrate in the correct orientation within the active site for efficient catalysis. The importance of the P1 residue is so significant that changing it can dramatically alter enzyme specificity; for instance, replacing a P1 residue with Arginine or Lysine can shift a substrate's or inhibitor's target from elastase to trypsin. nih.gov

Contribution of Alanine (Ala) Residues at P2 and P3 Sites

The Alanine residues at the P2 and P3 positions also contribute to the substrate's interaction with the enzyme. While less critical than the P1 residue, the P2 and P3 residues interact with the corresponding S2 and S3 subsites of the protease. Alanine is a small, non-polar amino acid, making it a favorable choice for these positions in many synthetic protease substrates. nih.govsigmaaldrich.comscientificlabs.ie Its small size prevents steric hindrance within the binding cleft, and its presence helps to properly position the crucial P1 residue in the S1 pocket. The repeated use of Alanine in successful elastase substrates, such as N-Succinyl-Ala-Ala-Ala -p-nitroanilide, underscores its role in facilitating optimal substrate binding without introducing unfavorable interactions. sigmaaldrich.comscientificlabs.ie

Specificity Profile Across Different Protease Classes

The specific sequence of N-Succinyl-Ala-Ala-Val p-nitroanilide makes it a selective substrate primarily for elastase-like serine proteases. Its design specifically targets enzymes whose S1 pocket favors small to medium-sized hydrophobic residues. While it is a chromogenic substrate for chymotrypsin-like serine proteases and pancreatic elastase, its P1-Valine makes it particularly well-suited for human neutrophil elastase. frontiersin.orgscientificlabs.ie Conversely, it is a poor substrate for proteases like trypsin, which requires a positively charged residue (Lysine or Arginine) at P1, or chymotrypsin (B1334515), which prefers large aromatic residues (Phenylalanine, Tyrosine, Tryptophan). purdue.edu

Interaction with Elastase-Like Enzymes

This substrate is specifically designed for assaying the activity of elastase-like enzymes, most notably human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). sigmaaldrich.comnih.gov The hydrolysis of the Val-pNA bond is a direct measure of the enzyme's amidase activity. Research comparing the specificities of HNE and a related enzyme, Proteinase 3 (PR3), shows that while both prefer aliphatic amino acids, HNE has a stronger preference for Valine at the P1 position compared to PR3. frontiersin.org This makes N-Succinyl-Ala-Ala-Val p-nitroanilide a more selective substrate for HNE when both enzymes might be present.

The table below, based on research findings, illustrates the relative cleavage preferences of Human Neutrophil Elastase for different amino acids at the P1 position, highlighting the suitability of Valine.

| P1 Residue | Relative Cleavage by Human Neutrophil Elastase (HNE) |

| Valine (Val) | High |

| Alanine (Ala) | Moderate-High |

| Isoleucine (Ile) | Moderate |

| Leucine (Leu) | Moderate |

| Proline (Pro) | Low / Negligible |

| Phenylalanine (Phe) | Low |

| This table is a qualitative representation based on published substrate specificity studies. frontiersin.org |

Hydrolysis by Chymotrypsin-Like Serine Proteases

While N-Succinyl-Ala-Ala-Val p-nitroanilide is designed as a chromogenic substrate for proteases, detailed kinetic data for its hydrolysis by classic chymotrypsin is not extensively documented in publicly available literature. However, studies on other chymotrypsin-like serine proteases offer insights into its susceptibility to cleavage.

One such study on an intracellular chymotrypsin-like serine protease from the thermophilic archaeon Thermoplasma volcanium demonstrated that N-Succinyl-Ala-Ala-Val p-nitroanilide is indeed hydrolyzed by this enzyme. The protease displayed a preference for substrates with non-polar amino acid residues such as Phenylalanine, Leucine, or Alanine at the P1 position. While the enzyme was most active with substrates like N-Succinyl-Phenylalanine-p-nitroanilide, it did show hydrolytic activity towards N-Succinyl-Ala-Ala-Val p-nitroanilide, albeit with what was described as "relatively low efficiency". nih.gov This suggests that while the valine residue at the P1 position is recognized and allows for enzymatic cleavage, it may not be the most optimal residue for this particular chymotrypsin-like protease compared to larger aromatic or other non-polar side chains.

The general mechanism of hydrolysis involves the cleavage of the amide bond between the valine residue and the p-nitroaniline group. This releases the p-nitroaniline moiety, which is a chromophore that absorbs light at a specific wavelength, allowing for the spectrophotometric monitoring of the enzymatic reaction.

Comparative Analysis with Analogous Chromogenic Substrates

A comparative analysis of N-Succinyl-Ala-Ala-Val p-nitroanilide with other similar chromogenic substrates provides a clearer understanding of the structure-activity relationships that govern enzyme-substrate interactions for chymotrypsin-like proteases. Two such analogous substrates are N-Succinyl-Ala-Ala-Ala p-nitroanilide and N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide.

N-Succinyl-Ala-Ala-Ala p-nitroanilide is primarily recognized as a substrate for elastase. However, the chymotrypsin-like protease from Thermoplasma volcanium was also found to efficiently hydrolyze this substrate, indicating a degree of cross-reactivity. nih.gov This highlights that the specificity of chymotrypsin-like proteases can be broad enough to accommodate smaller aliphatic side chains like alanine at the P1 position.

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide stands out as a highly sensitive and specific substrate for chymotrypsin. The presence of a phenylalanine residue at the P1 position is highly favorable for binding to the S1 pocket of chymotrypsin. A seminal study by DelMar et al. (1979) detailed the synthesis and kinetic properties of this substrate with bovine chymotrypsin. They reported a Michaelis constant (K_m) of 0.043 mM and a catalytic rate constant (k_cat) of 45 s⁻¹, indicating a high affinity and rapid turnover by the enzyme. purdue.edu The extended peptide chain and the presence of a proline residue are thought to contribute to its favorable kinetic constants. purdue.edu This substrate is readily soluble and stable, making it a reliable tool for the sensitive detection of chymotrypsin activity. purdue.eduwur.nl

The following table summarizes the available kinetic data and qualitative observations for the hydrolysis of these three substrates by chymotrypsin-like serine proteases.

| Substrate | P1 Residue | Enzyme | K_m (mM) | k_cat (s⁻¹) | Observations |

| N-Succinyl-Ala-Ala-Val p-nitroanilide | Valine | T. volcanium protease | N/A | N/A | Hydrolyzed with relatively low efficiency. nih.gov |

| N-Succinyl-Ala-Ala-Ala p-nitroanilide | Alanine | T. volcanium protease | N/A | N/A | Efficiently hydrolyzed. nih.gov |

| N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Phenylalanine | Bovine chymotrypsin | 0.043 | 45 | High affinity and rapid turnover. purdue.edu |

N/A: Data not available in the searched literature.

This comparative view underscores the importance of the P1 residue in determining the efficiency of hydrolysis by chymotrypsin-like enzymes. The larger aromatic side chain of phenylalanine in N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide results in significantly more efficient hydrolysis compared to the smaller aliphatic side chains of valine and alanine in the other two substrates.

Kinetic Analysis of Enzyme Activity Utilizing N Succinyl Ala Ala Val P Nitroanilide

Application of Michaelis-Menten Kinetics to N-Succinyl-Ala-Ala-Val p-nitroanilide Hydrolysis

Specific research applying Michaelis-Menten kinetics to the hydrolysis of N-Succinyl-Ala-Ala-Val p-nitroanilide could not be located in the available literature.

Determination and Interpretation of Kinetic Parameters (K_m, k_cat, k_cat/K_m)

Specific kinetic parameters (K_m, k_cat, k_cat/K_m) for enzyme hydrolysis of N-Succinyl-Ala-Ala-Val p-nitroanilide are not documented in the surveyed scientific papers.

Initial Rate Measurements and Progress Curve Analysis

While general methodologies for initial rate measurements and progress curve analysis are standard in enzyme kinetics, specific studies detailing these analyses for N-Succinyl-Ala-Ala-Val p-nitroanilide were not found.

Characterization of Enzyme Inhibition Mechanisms Using N-Succinyl-Ala-Ala-Val p-nitroanilide

No specific studies characterizing competitive, non-competitive, uncompetitive, or irreversible enzyme inhibition using N-Succinyl-Ala-Ala-Val p-nitroanilide as the substrate could be identified.

Methodological Framework for N Succinyl Ala Ala Val P Nitroanilide Assays

Spectrophotometric Assay Protocols for p-nitroaniline Quantification

The enzymatic cleavage of N-Succinyl-Ala-Ala-Val p-nitroanilide releases the chromogenic molecule p-nitroaniline. nih.gov The concentration of this product can be quantified spectrophotometrically by measuring the increase in absorbance over time. The liberated p-nitroaniline exhibits a distinct absorbance maximum, and measurements are typically taken at wavelengths between 405 nm and 410 nm. nih.govnih.gov

A typical assay protocol involves incubating the enzyme with the substrate in a suitable buffer at a controlled temperature and pH. The rate of the reaction is determined by monitoring the change in absorbance at the specified wavelength. The enzymatic activity is then calculated using the molar extinction coefficient of p-nitroaniline.

| Step | Description |

| 1. Reagent Preparation | Prepare buffer, enzyme solution, and substrate solution. The substrate is often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being diluted in the assay buffer. nih.gov |

| 2. Reaction Initiation | Add the enzyme to a pre-warmed mixture of buffer and substrate. |

| 3. Spectrophotometric Measurement | Monitor the increase in absorbance at 405-410 nm over a set period. |

| 4. Data Analysis | Calculate the rate of reaction based on the change in absorbance and the molar extinction coefficient of p-nitroaniline. |

This table provides a generalized spectrophotometric assay protocol for quantifying p-nitroaniline released from N-Succinyl-Ala-Ala-Val p-nitroanilide.

Assay Linearity and Reproducibility in Enzyme Characterization

For an assay to be reliable for enzyme characterization, it must exhibit linearity and high reproducibility. The assay using N-Succinyl-Ala-Ala-Ala-p-nitroanilide is described as being highly reproducible. sigmaaldrich.com The linearity of the assay is dependent on both the enzymatic reaction rate remaining constant over the measurement period and the linear response of the spectrophotometer to the concentration of the product, p-nitroaniline.

| Parameter | Reported Value |

| Linear Range for p-nitroaniline | 1.0 - 18.0 µg/mL |

| Detection Limit for p-nitroaniline | 0.05 µg/mL |

| Coefficient of Determination (R²) for p-nitroaniline | >0.99 |

This table presents data on the linearity and detection limits for the spectrophotometric quantification of p-nitroaniline, a key component of the N-Succinyl-Ala-Ala-Val p-nitroanilide assay.

Mitigation of Potential Interferences in Complex Biological Samples

When measuring enzymatic activity in complex biological samples such as plasma, synovial fluid, or tissue extracts, the potential for interference is a significant concern. nih.gov Interfering substances can either inhibit or enhance the apparent enzyme activity, leading to inaccurate results.

One potential source of interference is the presence of other proteases in the sample that can also cleave the N-Succinyl-Ala-Ala-Val p-nitroanilide substrate. For instance, a metal-dependent enzyme found in rheumatoid synovial fluid can hydrolyze a similar substrate. nih.gov To mitigate this, the specificity of the measured activity for the enzyme of interest (e.g., neutrophil elastase) can be confirmed by using specific inhibitors. If the activity is abolished in the presence of a known and specific inhibitor of the target enzyme, it provides strong evidence that the measured activity is indeed from that enzyme.

Another form of interference can arise from colored or turbid components in the biological sample that absorb light at the same wavelength as p-nitroaniline (405-410 nm). This can be addressed by including appropriate sample blanks in the experimental setup. A sample blank would contain the biological sample and all assay components except the substrate, allowing for the subtraction of background absorbance. In some cases, sample dilution can also help to reduce the concentration of interfering substances to a level where they no longer affect the assay outcome.

Advanced Research Applications of N Succinyl Ala Ala Val P Nitroanilide

Enzyme Purification and Characterization Studies

The specificity of N-Succinyl-Ala-Ala-Val p-nitroanilide for certain proteases makes it a valuable reagent in the purification and subsequent characterization of these enzymes. During purification processes, researchers need a quick and reliable method to track the presence and activity of the target enzyme across various fractions. The colorimetric assay using this substrate provides a straightforward way to identify fractions containing the highest enzymatic activity.

Once purified, the substrate is instrumental in characterizing the enzyme's kinetic properties. By measuring the rate of p-nitroaniline release under varying conditions (e.g., substrate concentration, pH, temperature), key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) can be determined. For instance, a similar substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is routinely used to assay elastase activity, allowing for reproducible and rapid quantification. sigmaaldrich.comworthington-biochem.com This characterization is fundamental to understanding the enzyme's catalytic mechanism and its biological function.

Table 1: Application of N-Succinyl-Peptide-p-nitroanilide Substrates in Protease Characterization

| Protease Target | Substrate Analogue | Research Application | Finding |

| Neutrophil Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Assay of enzyme activity during purification and kinetic studies. sigmaaldrich.comworthington-biochem.com | Provides a highly sensitive and convenient method for determining elastase activity. worthington-biochem.com |

| Chymotrypsin (B1334515) | N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Detection of nanogram amounts of the enzyme. merckmillipore.com | A sensitive chromogenic substrate for chymotrypsin. merckmillipore.com |

| Various Proteases | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | Substrate for various proteases including Bacillus pumilus alkaline protease. sigmaaldrich.com | Useful for assessing the hydrolytic activity of wild-type and mutant enzymes. sigmaaldrich.com |

Investigating Structure-Function Relationships in Proteases

Understanding how the three-dimensional structure of a protease dictates its function is a central theme in enzymology. N-Succinyl-Ala-Ala-Val p-nitroanilide serves as a critical tool in these investigations, particularly in studies involving site-directed mutagenesis. Researchers can introduce specific mutations into the gene encoding a protease, thereby altering amino acid residues in or near the active site. nih.gov

By expressing these mutant enzymes and assaying their activity against the substrate, scientists can deduce the role of individual amino acids in substrate binding and catalysis. bohrium.comnih.gov For example, a significant decrease in activity upon mutation of a specific residue might indicate its direct involvement in the catalytic mechanism or in maintaining the structural integrity of the active site. bohrium.com These studies, which correlate structural changes with functional outputs measured by the substrate, have been instrumental in mapping the intricate details of enzyme-substrate interactions and the evolution of protease specificity. nih.govstanford.edu

High-Throughput Screening for Novel Enzyme Inhibitors

The search for new drugs often involves screening vast libraries of chemical compounds for their ability to inhibit the activity of a specific enzyme target. nih.gov The colorimetric assay based on N-Succinyl-Ala-Ala-Val p-nitroanilide is readily adaptable for high-throughput screening (HTS) of protease inhibitors. nih.gov The assay can be performed in multi-well plates, allowing for the simultaneous testing of thousands of compounds. nih.govresearchgate.net

In a typical HTS setup, the protease, the substrate, and a compound from the library are mixed in each well. A reduction in the rate of color development compared to a control well (without the inhibitor) indicates that the compound is inhibiting the enzyme's activity. This method provides a rapid and cost-effective way to identify "hits"—potential inhibitor candidates that can then be selected for further investigation and development into therapeutic agents. nih.govresearchgate.net

Computational Modeling of Enzyme-Substrate Binding and Catalysis

In recent years, computational methods like molecular dynamics (MD) simulations have become powerful tools for studying biological processes at the atomic level. tandfonline.comoup.comacs.org These simulations can provide detailed insights into the dynamic interactions between an enzyme and its substrate. N-Succinyl-Ala-Ala-Val p-nitroanilide can be used as a model substrate in these computational studies to simulate the binding process and the catalytic reaction. nih.gov

By building a computational model of the protease in complex with the substrate, researchers can visualize how the substrate fits into the active site, identify the key amino acid residues involved in binding, and simulate the conformational changes that occur during catalysis. tandfonline.comnih.gov These simulations can help to interpret experimental data obtained from kinetic and mutagenesis studies and can guide the rational design of more potent and specific enzyme inhibitors. figshare.commdpi.com For example, MD simulations can reveal the pathway of substrate entry into the active site and highlight the roles of specific residues in this process. figshare.com

Table 2: Computational Approaches Utilizing Protease-Substrate Models

| Computational Method | Focus of Study | Key Insights |

| Molecular Dynamics (MD) Simulations | Effect of substrate binding on protein dynamics. tandfonline.com | Substrate binding can induce a more compact and stable enzyme conformation. tandfonline.com |

| MD Simulations | Pathway of substrate entry into the active site. figshare.com | Identification of key residues that facilitate substrate binding and entry. figshare.com |

| Bias-Exchange Metadynamics | Free energy of binding and kinetic constants. acs.org | Calculation of association and dissociation rates consistent with experimental values. acs.org |

| Protein-Peptide Molecular Docking | Identification of binding pose and stability. mdpi.com | Reveals specific interactions, like hydrogen bonds and salt bridges, between the peptide and active site residues. mdpi.com |

Development of Biosensors for Protease Activity Detection

There is a growing need for sensitive and rapid methods to detect protease activity in biological samples for diagnostic and research purposes. nih.gov N-Succinyl-Ala-Ala-Val p-nitroanilide and similar chromogenic or fluorogenic substrates are being incorporated into novel biosensor platforms. nih.govresearchgate.netresearchgate.net These biosensors aim to provide real-time monitoring of enzymatic activity with high specificity. nih.gov

One approach involves immobilizing a peptide substrate onto a solid surface, such as nanoparticles or a thin film. researchgate.netrsc.org When a sample containing the target protease is introduced, the substrate is cleaved, leading to a detectable change in an optical or electrochemical signal. researchgate.netresearchgate.net For example, cleavage might release a fluorophore that was previously quenched, resulting in an increase in fluorescence. researchgate.net The development of such biosensors holds promise for point-of-care diagnostics, allowing for the rapid detection of disease biomarkers, as many pathological conditions are associated with dysregulated protease activity. nih.govnih.gov

Future Perspectives in N Succinyl Ala Ala Val P Nitroanilide Research

Exploration of N-Succinyl-Ala-Ala-Val p-nitroanilide in Emerging Enzymatic Systems

N-Succinyl-Ala-Ala-Val p-nitroanilide and its analogs are well-established substrates for well-characterized proteases like elastase. However, their future application lies in the exploration of novel enzymatic activities from a vast and diverse range of biological sources. The principle of using chromogenic substrates for discovering and characterizing new enzymes remains a fundamental and powerful approach in biochemistry.

The search for new enzymes is driven by the need for biocatalysts with unique properties, such as stability in extreme environments (temperature, pH) or novel specificities, for industrial and biotechnological applications. A similar substrate, N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, has already been instrumental in characterizing proteases from less common organisms, including Bacillus pumilus and the cold-active protease from Pseudoalteromonas arctica. sigmaaldrich.com Likewise, related substrates have been used to screen for enzymatic activity in sources as diverse as earthworm fibrinolytic enzymes and honeybee inhibitors.

Future research will likely see N-Succinyl-Ala-Ala-Val p-nitroanilide employed in high-throughput screening campaigns to:

Identify novel proteases from extremophiles, marine organisms, insect venoms, and microbial consortia.

Characterize the substrate specificity of newly discovered enzymes, providing initial clues into their physiological roles.

Probe the activity of "orphan" proteases, for which the natural substrates are unknown.

The simplicity and reliability of the colorimetric assay associated with this substrate make it an ideal first-pass tool for identifying enzymatic activity in complex biological extracts before proceeding with more complex identification and characterization methods.

Table 1: Examples of Related p-Nitroanilide Substrates in Protease Discovery

| Substrate | Enzyme/Source Investigated | Reference |

| N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | Bacillus pumilus alkaline protease, Pseudoalteromonas arctica cold-active protease | sigmaaldrich.com |

| N-Succinyl-Ala-Ala-Ala p-nitroanilide | Earthworm fibrinolytic enzymes, Honeybee serine protease inhibitors | |

| L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide | Thiol proteinases (Papain, Ficin, Bromelain) | nih.gov |

| N-Succinyl-glycyl-leucyl-cystein(S-benzyl) p-nitroanilide | Papain, Ficin, Bromelain | nih.gov |

Integration with Advanced Analytical Techniques for Enhanced Resolution (e.g., LC-ESI-MS)

While the spectrophotometric measurement of p-nitroaniline release is straightforward, its resolution is limited in complex biological samples where other molecules may absorb light at the same wavelength. The future of enzyme assays involves the integration of traditional substrates with high-resolution analytical techniques like Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

LC-MS-based methods offer several advantages for assays using N-Succinyl-Ala-Ala-Val p-nitroanilide:

Unambiguous Product Identification: Mass spectrometry can confirm the identity of the released p-nitroanilide and the remaining peptide fragment (N-Succinyl-Ala-Ala-Val), providing a higher degree of certainty than spectrophotometry alone.

Enhanced Sensitivity and Specificity: LC can separate the reaction products from interfering compounds in complex matrices like cell lysates or environmental samples, leading to more accurate quantification. nih.gov

Multiplexing Capabilities: LC-MS allows for the simultaneous monitoring of the cleavage of multiple, different peptide substrates in a single reaction, enabling more comprehensive profiling of protease activity.

Quantification in Complex Matrices: The development of robust LC-MS/MS methods allows for the precise quantification of small molecules, like enzyme inhibitors or reaction products, within complex biological process samples. nih.gov

This integration allows researchers to move from simply detecting activity to precisely quantifying it in physiologically relevant contexts, overcoming many limitations of traditional colorimetric assays. acs.org

Refinement of Kinetic and Mechanistic Models for Complex Protease Systems

The study of protease kinetics is evolving beyond the analysis of single enzymes in isolation. Biological processes often involve intricate proteolytic networks where multiple proteases interact, activate, and inactivate one another. nih.gov Kinetic data obtained from the cleavage of N-Succinyl-Ala-Ala-Val p-nitroanilide can serve as crucial input for developing more sophisticated and realistic computational models of these systems.

Future research will focus on:

Modeling Proteolytic Cascades: Data from assays with this substrate can help parameterize models of signaling pathways where one protease activates another in a sequential cascade.

Accounting for Protease-as-Substrate Dynamics: In systems with multiple proteases, the enzymes can often cleave and inactivate each other. Kinetic models must be refined to include these "cannibalism" and "distraction" reactions, which classical Michaelis-Menten kinetics ignore. nih.gov

Developing Protease "Fingerprints": By measuring the cleavage rates of a panel of substrates, including N-Succinyl-Ala-Ala-Val p-nitroanilide, under various conditions, kinetic profiles or "fingerprints" can be generated to distinguish the activity of different proteases within a mixture. researchgate.net

Integrating Structural and Kinetic Data: Computational approaches that model the physical interactions between the substrate and the protease active site can help explain observed kinetic parameters. nih.govresearchgate.net This combination of structural modeling and experimental kinetics provides a more complete picture of the structure-function relationship. nih.govnih.gov

By incorporating data from reliable substrates like N-Succinyl-Ala-Ala-Val p-nitroanilide into these advanced models, a deeper, more quantitative understanding of complex biological control systems becomes possible.

Potential for Derivatization to Enhance Substrate Properties or Specificity

The chemical structure of N-Succinyl-Ala-Ala-Val p-nitroanilide is amenable to modification, opening up possibilities for creating a new generation of customized molecular probes. The derivatization of the core molecule could be used to fine-tune its biochemical and physical properties. nih.gov

Key areas for potential derivatization include:

Altering the Peptide Sequence:

Specificity: Replacing the Valine (P1 position) or Alanine (B10760859) residues (P2, P3 positions) with other natural or non-natural amino acids could dramatically alter the substrate's specificity, targeting it toward different proteases. pnas.org Engineering protease specificity is a major goal, and designing custom substrates is a parallel approach. nih.gov

Kinetics: Changes in the peptide sequence can modify the binding affinity (Km) and turnover rate (kcat) of the substrate.

Modifying the N-Terminal Succinyl Group: The succinyl group enhances solubility. Replacing it with other chemical moieties could be used to attach reporter tags (e.g., biotin (B1667282) for affinity purification) or to modify its interaction with the protease.

Replacing the p-Nitroanilide (pNA) Group: While pNA is a reliable chromophore, it is not the only option. Replacing it with other reporter groups could enhance detection sensitivity or shift the detection method. Examples include:

Fluorophores: Attaching a fluorogenic group like 7-amino-4-methylcoumarin (B1665955) (AMC) can significantly increase assay sensitivity. pnas.org

Luminogenic Groups: For ultra-sensitive detection, luminogenic reporters can be used in bioluminescence-based assays.

The synthesis of peptide p-nitroanilides can be challenging due to the low nucleophilicity of pNA. nih.gov However, advances in solid-phase peptide synthesis and novel coupling chemistries are making the creation of derivatized substrates more feasible. nih.govmaastrichtuniversity.nl

Table 2: Potential Derivatization Strategies and Their Goals

| Molecular Target for Derivatization | Chemical Modification Example | Potential Outcome |

| Peptide Backbone (P1-P3) | Substitute Val with Lys or Arg | Shift specificity from elastase-like to trypsin-like proteases |

| Peptide Backbone (P1-P3) | Incorporate non-canonical amino acids | Create highly specific substrates, probe enzyme active site |

| N-Terminal Succinyl Group | Replace with a biotinylated linker | Enable capture of the enzyme-substrate complex for pull-down experiments |

| C-Terminal Reporter Group | Replace p-nitroanilide with a fluorophore (e.g., AMC) | Increase assay sensitivity and allow for fluorescence-based detection methods |

Q & A

Basic Research Questions

Q. How is N-Succinyl-Ala-Ala-Val p-nitroanilide used to design enzyme activity assays?

- Methodological Answer : The substrate is prepared in a buffered aqueous solution (pH 7.0–7.5) at a concentration of 1–2 mM. Enzyme activity is quantified by monitoring the release of p-nitroaniline (pNA) via absorbance at 405–410 nm. For example, in elastase assays, the reaction is initiated by adding 50–100 µL of enzyme extract to the substrate, and initial velocity (V₀) is calculated using the extinction coefficient of pNA (ε ≈ 9,800 M⁻¹cm⁻¹). Controls include omitting the enzyme or using a protease inhibitor (e.g., PMSF) to confirm specificity .

Q. What synthesis methods are employed to produce N-Succinyl-Ala-Ala-Val p-nitroanilide?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used. The sequence is assembled on a resin using Fmoc-protected amino acids. After deprotection and coupling, the succinyl group is added at the N-terminus, and p-nitroanilide is conjugated at the C-terminus. Purification involves reverse-phase HPLC, with purity verified by mass spectrometry (>98%) and analytical chromatography .

Q. How do researchers optimize detection sensitivity in kinetic studies using this substrate?

- Methodological Answer : Sensitivity is enhanced by:

- Using high-purity DMF or DMSO to dissolve the substrate (10 mg/mL stock).

- Adjusting buffer ionic strength (e.g., 50 mM Tris-HCl) to minimize interference.

- Employing continuous assays with real-time spectrophotometric monitoring. Temperature control (e.g., 37°C for mammalian proteases) ensures consistent reaction rates .

Advanced Research Questions

Q. What structural features of N-Succinyl-Ala-Ala-Val p-nitroanilide determine its specificity for serine proteases?

- Methodological Answer : The substrate’s specificity arises from:

- The succinyl group , which mimics natural acylated peptide motifs, enhancing binding to protease active sites.

- The Ala-Ala-Val sequence , which aligns with the substrate-binding pockets of chymotrypsin-like enzymes (e.g., elastase).

- The p-nitroanilide moiety , which provides a chromogenic signal upon cleavage. Structural studies (e.g., X-ray crystallography) reveal noncovalent interactions, such as hydrogen bonding between the substrate’s carbonyl groups and protease catalytic residues (e.g., papain’s Gly-23 and Cys-25) .

Q. How can conflicting data on substrate specificity (e.g., inactivity with certain proteases) be resolved?

- Methodological Answer : Contradictions, such as lack of activity with ISP1 protease , require:

- Kinetic analysis : Compare Km and kcat values across enzymes. For ISP1, the high Km (9.6 mM for IFK-pNA) suggests low affinity.

- Mutagenesis studies : Modify the protease’s substrate-binding residues (e.g., S1 pocket) to test compatibility.

- Alternative substrates : Use fluorogenic analogs (e.g., AMC-conjugated peptides) for higher sensitivity .

Q. What strategies are used to analyze the role of noncovalent interactions in enzyme-substrate binding?

- Methodological Answer :

- Crystallography : Co-crystallize the substrate with proteases (e.g., papain) to resolve binding modes at 1.7–2.0 Å resolution.

- Molecular dynamics simulations : Model interactions between the substrate’s succinyl group and protease domains (e.g., papain’s R-domain).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess contributions of hydrogen bonds and hydrophobic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.